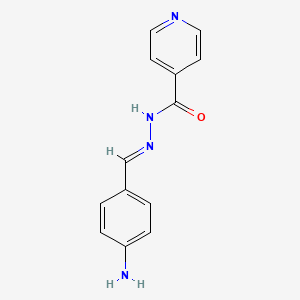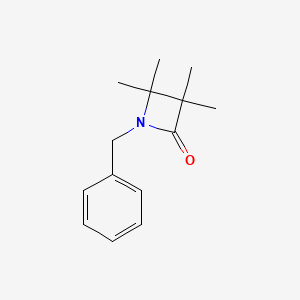
2-octadecoxyethyl octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-octadecoxyethyl octadec-9-enoate is an organic compound that belongs to the class of esters It is derived from octadec-9-enoic acid and 2-octadecoxyethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-octadecoxyethyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with 2-octadecoxyethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-octadecoxyethyl octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, ethers
Aplicaciones Científicas De Investigación
2-octadecoxyethyl octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: It can be used in the formulation of lipid-based drug delivery systems.
Industry: It is used in the production of lubricants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-octadecoxyethyl octadec-9-enoate is primarily based on its ability to interact with lipid membranes. Its long hydrocarbon chains allow it to integrate into lipid bilayers, altering their properties and enhancing the delivery of active compounds. The ester group can also undergo hydrolysis, releasing the parent alcohol and acid, which can have additional biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxyethyl octadec-9-enoate
- 2-octadecoxyethyl octadecanoate
- 2-hydroxyethyl octadecanoate
Uniqueness
2-octadecoxyethyl octadec-9-enoate is unique due to its specific combination of long hydrocarbon chains and ester functionality. This combination imparts distinct physicochemical properties, such as enhanced hydrophobicity and amphiphilicity, making it particularly useful in applications requiring surfactant or emulsifying properties.
Propiedades
Número CAS |
56599-42-9 |
|---|---|
Fórmula molecular |
C38H74O3 |
Peso molecular |
579.0 g/mol |
Nombre IUPAC |
2-octadecoxyethyl octadec-9-enoate |
InChI |
InChI=1S/C38H74O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-36-37-41-38(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-37H2,1-2H3 |
Clave InChI |
YBQMGKGJEGKGQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)



![1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol](/img/structure/B13807049.png)


![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B13807063.png)

![Ethanol, 2-[(5-amino-2,4-dimethylphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13807074.png)
![(2S,3R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13807077.png)
![2-[{4-[(e)-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]-n,n,n-trimethylethanaminium chloride](/img/structure/B13807087.png)
